molecular formula C14H8Cl2O4 B6409566 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid CAS No. 1261977-49-4

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid

Cat. No.: B6409566
CAS No.: 1261977-49-4
M. Wt: 311.1 g/mol
InChI Key: PWEIEEODSWUFJP-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid is an organic compound with the molecular formula C14H8Cl2O4 It is a derivative of benzoic acid, featuring two chlorine atoms and a carboxyl group attached to the benzene ring

Properties

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEIEEODSWUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691722
Record name 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-49-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by carboxylation. One common method includes:

    Chlorination: Starting with a benzoic acid derivative, chlorination is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Carboxylation: The chlorinated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-4-chlorophenyl)-6-methylbenzoic acid
  • 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
  • 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Uniqueness

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

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